molecular formula C12H12ClNO B8360957 4-Phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride

4-Phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride

Cat. No. B8360957
M. Wt: 221.68 g/mol
InChI Key: WAEFLQYSQOYRAB-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

4-Phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride (62A) is prepared from 4-phenyl-1,2,3,6-tetrahydropyridine as described for 24A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C2C(=CC=CC=2)CCN1[C:23]([Cl:25])=[O:24]>>[C:1]1([C:7]2[CH2:12][CH2:11][N:10]([C:23]([Cl:25])=[O:24])[CH2:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N(CCC2=CC=CC=C12)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1CCN(CC1)C(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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